2-(Pyrrolidin-3-ylmethoxy)benzonitrile hydrochloride

Catalog No.
S8361475
CAS No.
M.F
C12H15ClN2O
M. Wt
238.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Pyrrolidin-3-ylmethoxy)benzonitrile hydrochlori...

Product Name

2-(Pyrrolidin-3-ylmethoxy)benzonitrile hydrochloride

IUPAC Name

2-(pyrrolidin-3-ylmethoxy)benzonitrile;hydrochloride

Molecular Formula

C12H15ClN2O

Molecular Weight

238.71 g/mol

InChI

InChI=1S/C12H14N2O.ClH/c13-7-11-3-1-2-4-12(11)15-9-10-5-6-14-8-10;/h1-4,10,14H,5-6,8-9H2;1H

InChI Key

YNQKDNYYYPRDKH-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1COC2=CC=CC=C2C#N.Cl

2-(Pyrrolidin-3-ylmethoxy)benzonitrile hydrochloride is a chemical compound with the molecular formula C12H15ClN2OC_{12}H_{15}ClN_{2}O and a molecular weight of approximately 238.71 g/mol. This compound features a benzonitrile moiety substituted with a pyrrolidine ring via a methoxy linkage at the 2-position. It is identified by the CAS number 2089650-91-7. The structure includes a nitrile group, which is known for its reactivity and utility in organic synthesis, as well as potential applications in medicinal chemistry.

The chemical behavior of 2-(Pyrrolidin-3-ylmethoxy)benzonitrile hydrochloride can be characterized by its ability to undergo various reactions typical of nitriles and ethers:

  • Nucleophilic Substitution: The nitrile group can participate in nucleophilic substitution reactions, where nucleophiles can attack the carbon atom of the nitrile.
  • Hydrolysis: Under acidic or basic conditions, the nitrile group may hydrolyze to form corresponding carboxylic acids.
  • Reduction: The compound can be reduced to amines, which may have different biological activities compared to the parent compound.

  • Antidepressant Effects: Some pyrrolidine compounds exhibit potential antidepressant properties by modulating neurotransmitter systems.
  • Anticancer Activity: Certain benzonitrile derivatives have shown promise in cancer research, suggesting potential pathways for therapeutic development.

Further studies are necessary to elucidate the specific biological mechanisms and efficacy of this compound.

The synthesis of 2-(Pyrrolidin-3-ylmethoxy)benzonitrile hydrochloride can be achieved through several methods:

  • Starting Materials: The synthesis typically begins with commercially available benzonitrile derivatives and pyrrolidine.
  • Reagents: Common reagents include alkylating agents and bases to facilitate the formation of the methoxy linkage.
  • Procedure:
    • React benzonitrile with an appropriate pyrrolidine derivative under controlled conditions (temperature and solvent).
    • Use methanol or an equivalent methoxy source in the presence of a base to form the methoxy linkage.
    • Isolate and purify the product through crystallization or chromatography.

2-(Pyrrolidin-3-ylmethoxy)benzonitrile hydrochloride has potential applications in:

  • Medicinal Chemistry: As a lead compound for developing new drugs targeting neurological disorders or cancer.
  • Chemical Research: As an intermediate in organic synthesis for creating more complex molecules.

The unique structural features may allow it to interact with specific biological targets, warranting further exploration.

Interaction studies involving 2-(Pyrrolidin-3-ylmethoxy)benzonitrile hydrochloride are crucial for understanding its pharmacodynamics and pharmacokinetics. Potential interactions include:

  • Protein Binding: Investigating how this compound binds to plasma proteins can provide insights into its bioavailability and distribution.
  • Enzyme Inhibition: Studies on whether it inhibits or activates specific enzymes can reveal its metabolic pathways and potential side effects.

These studies are essential for assessing safety and efficacy in therapeutic applications.

Several compounds share structural similarities with 2-(Pyrrolidin-3-ylmethoxy)benzonitrile hydrochloride. Here are some notable examples:

Compound NameCAS NumberKey Features
3-(Pyrrolidin-2-YL)benzonitrile hydrochloride66518703Similar nitrile functionality; different substitution pattern.
2-(Pyrrolidin-3-ylmethoxy)pyrazine hydrochloride1420878-34-7Contains a pyrazine ring instead of benzonitrile; potential different biological activities.
2-nitro-6-(pyrrolidin-3-ylmethoxy)benzonitrileNot availableContains a nitro group; may exhibit distinct reactivity patterns.

Uniqueness

The uniqueness of 2-(Pyrrolidin-3-ylmethoxy)benzonitrile hydrochloride lies in its specific combination of a pyrrolidine ring and a benzonitrile moiety, which may confer unique pharmacological properties that differ from those of similar compounds. Further research is necessary to fully characterize these differences and their implications for drug development.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

238.0872908 g/mol

Monoisotopic Mass

238.0872908 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-29-2023

Explore Compound Types